molecular formula C13H16BrNOS B4044957 (4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

Cat. No.: B4044957
M. Wt: 314.24 g/mol
InChI Key: FUWQIXKGYTYQMZ-UHFFFAOYSA-N
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Description

(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE is an organic compound that features a bromophenyl group and a dimethylmorpholino group attached to a methanethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE typically involves the reaction of 4-bromobenzaldehyde with 2,6-dimethylmorpholine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE involves its interaction with specific molecular targets, such as the H3 receptor. By binding to this receptor, the compound inhibits the release of neurotransmitters, thereby modulating various physiological processes. The exact pathways and molecular interactions are still under investigation, but the compound’s structure allows it to fit into the receptor’s binding site effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE is unique due to the presence of both a bromophenyl group and a dimethylmorpholino group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in medicinal chemistry for receptor binding studies and in material science for crystal engineering .

Properties

IUPAC Name

(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNOS/c1-9-7-15(8-10(2)16-9)13(17)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWQIXKGYTYQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-BROMOPHENYL)(2,6-DIMETHYLMORPHOLINO)METHANETHIONE

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